Product packaging for 9-cis-3-Dehydroretinal(Cat. No.:CAS No. 41553-65-5)

9-cis-3-Dehydroretinal

Cat. No.: B12704113
CAS No.: 41553-65-5
M. Wt: 282.4 g/mol
InChI Key: QHNVWXUULMZJKD-MKOSUFFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-3-Dehydroretinal, also systematically known as (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal, is a retinaldehyde derivative belonging to the vitamin A2 group . This compound serves as a crucial chromophore in visual pigments, particularly in the photoreceptor cells of various freshwater fish species, where it is involved in studying the biochemistry of vision and light absorption mechanisms . As a key metabolite of retinal (Vitamin A1), it plays a significant role in research focused on understanding retinoid metabolism and function, including the biosynthesis of other active molecules like 3,4-dehydroretinoic acid . Researchers utilize this compound in various biochemical and cell-based assays to investigate its specific interactions and effects. This product is intended for research applications only and is not approved for use in diagnostics, therapeutics, or any form of human consumption. It is the responsibility of the purchaser to ensure proper handling and compliance with all applicable local and institutional regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O B12704113 9-cis-3-Dehydroretinal CAS No. 41553-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41553-65-5

Molecular Formula

C20H26O

Molecular Weight

282.4 g/mol

IUPAC Name

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal

InChI

InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8-,17-13+

InChI Key

QHNVWXUULMZJKD-MKOSUFFBSA-N

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C\C=C\C(=C\C=O)\C)/C

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Origin of Product

United States

Molecular Biogenesis and Metabolic Pathways of 9 Cis 3 Dehydroretinal

Enzymatic Pathways of Isomerization and Dehydrogenation

The biosynthesis of 9-cis-3-dehydroretinal is a multi-step process involving specific enzymes that catalyze both isomerization and dehydrogenation reactions. These enzymatic activities are critical for the conversion of precursor retinoids into this specialized chromophore.

cis-Retinol Dehydrogenase Activities (e.g., CRAD3)

A key enzyme in the formation of 9-cis retinoids is cis-retinol/androgen dehydrogenase (CRAD). merckmillipore.com One particular isozyme, CRAD3, encoded by the rdh9 gene, has been identified as a potent catalyst in the conversion of 9-cis-retinol (B22316) to 9-cis-retinal (B17824). nih.govnih.gov This reaction is a critical step in the biosynthetic pathway leading to 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). merckmillipore.comnih.gov

CRAD3, a member of the short-chain dehydrogenase/reductase (SDR) family, exhibits a high degree of substrate specificity. nih.govuniprot.org It demonstrates greater efficiency in discriminating between 9-cis-retinol and all-trans-retinol compared to other related enzymes like CRAD1. nih.gov While CRAD3 can also metabolize androgens, its efficiency with 9-cis-retinol is notable. nih.govnih.gov The expression of the rdh9 gene is widespread, with the highest levels found in the liver and kidney, tissues known for significant concentrations of 9-cis-retinoids. nih.govnih.gov

Enzyme/ProteinGeneFunctionSubstrate(s)Product(s)
cis-Retinol/androgen dehydrogenase 3 (CRAD3)rdh9Catalyzes the oxidation of 9-cis-retinol to 9-cis-retinal. nih.govnih.gov9-cis-retinol, 3α-androstanediol nih.gov9-cis-retinal, Dihydrotestosterone nih.gov

Retinol (B82714) Dehydrogenase (RDH) and Retinyl Ester Hydrolase (REHase) Involvement

Retinol dehydrogenases (RDHs) are a family of oxidoreductases that play a central role in retinoid metabolism by catalyzing the conversion of retinol to retinal. wikipedia.org This enzymatic reaction is a key step in the visual cycle. wikipedia.org In some species, such as the crayfish, RDH activity is specific to 11-cis isomers of retinoids. nih.gov

Retinyl ester hydrolases (REHases) are also involved in this pathway, responsible for hydrolyzing retinyl esters to release retinol. nih.gov In the crayfish retina, the combined action of REHase and RDHase is highly specific for 11-cis isomers, but does not show selectivity between retinol and dehydroretinol. nih.gov This suggests that the conversion of retinol to dehydroretinol likely occurs after the hydrolysis of retinyl esters. nih.gov

Interconversion Dynamics of A1 and A2 Chromophores

The visual systems of many vertebrates utilize two types of chromophores: retinal (A1) and 3,4-didehydroretinal (A2). nih.gov The exchange between these two chromophores is a significant mechanism for spectral tuning and visual plasticity, allowing organisms to adapt their vision to different light environments. nih.govwustl.edunih.gov The enzyme cyp27c1 is responsible for converting the A1 chromophore into the A2 chromophore in the retinal pigment epithelium. nih.govnih.gov

The substitution of the A1 chromophore with the A2 chromophore results in a red-shift of the visual pigment's absorption spectrum. nih.govnih.gov This adaptation is particularly advantageous in aquatic habitats where the ambient light is shifted towards longer wavelengths. nih.gov Many species can dynamically adjust the ratio of A1 to A2 chromophores in their retinas in response to environmental cues, enabling continuous tuning of their spectral sensitivity. wustl.edu

Biosynthetic Routes from Precursor Retinoids

The synthesis of this compound can originate from various precursor retinoids through specific metabolic conversions.

Conversion from all-trans-Retinol

Cultured human skin keratinocytes have demonstrated the ability to take up all-trans-retinol and convert it into 3,4-didehydroretinol. nih.govebi.ac.uk This 3,4-dehydrogenation pathway appears to be a primary metabolic route for retinol in these cells. nih.gov In vitro studies with crayfish retina homogenates have also shown the enzymatic conversion of 11-cis [3H]-retinol into 11-cis dehydroretinol. nih.gov This conversion is a crucial step in producing the A2 chromophore.

Potential Pathways from Carotenoids

Carotenoids, obtained from dietary sources, serve as precursors for the synthesis of retinoids. wikipedia.org The cleavage of carotenoids is a key initial step. For instance, β-carotene can be cleaved to produce retinal. wikipedia.org While the direct cleavage of 9-cis-β-carotene to 9-cis retinoids by the purified recombinant β-carotene oxygenase 1 (BCO1) enzyme has not been successful, in vitro studies with human and rat intestinal extracts have reported this conversion. oup.com

The enzyme NinaB in insects is a multifunctional carotenoid cleavage oxygenase that can produce 11-cis-3-hydroxy-retinal from carotenoid precursors. nih.gov This highlights the diverse enzymatic strategies that have evolved for the production of specific retinoid isomers from a wide array of dietary carotenoids.

PrecursorIntermediate(s)Final ProductKey Enzymes/ProcessesOrganism/Tissue
all-trans-Retinol3,4-didehydroretinol nih.gov3,4-didehydroretinal (A2 chromophore)3,4-dehydrogenation nih.govHuman skin keratinocytes nih.gov
11-cis-Retinol11-cis-dehydroretinol nih.gov11-cis-3-dehydroretinalRetinol Dehydrogenase nih.govCrayfish retina nih.gov
9-cis-Retinol-9-cis-Retinalcis-Retinol/androgen dehydrogenase 3 (CRAD3) nih.govnih.govMammalian tissues (liver, kidney) nih.gov
9-cis-β-Carotene9-cis retinoids oup.com9-cis-RetinalCarotenoid cleavage (in vitro) oup.comHuman/rat intestinal extracts oup.com

Intracellular Transport and Chaperoning Protein Interactions of this compound

The movement and stability of retinoids like this compound within the aqueous environment of the cell are critically dependent on a class of soluble proteins known as intracellular lipid-binding proteins (iLBPs). escholarship.org These chaperones sequester the hydrophobic retinoid molecule, preventing non-specific interactions and aggregation, facilitating transport between cellular compartments, and presenting the ligand to enzymes for metabolic processing. researchgate.net The primary chaperones involved in retinoid trafficking are the cellular retinol-binding proteins (CRBPs) and the cellular retinaldehyde-binding protein (CRALBP).

Cellular Retinoid-Binding Proteins (CRBPs)

Cellular Retinol-Binding Proteins, particularly CRBPI and CRBPII, are key chaperones in the intracellular transport and metabolism of retinoids. researchgate.net They bind retinol and retinaldehyde isomers with high affinity, ensuring their solubilization and targeted delivery to enzymes responsible for biosynthesis of retinoic acid and retinyl esters. researchgate.netnih.gov While direct binding studies for this compound are not extensively documented, research on structurally similar compounds provides significant insight.

CRBP and CRBP(II) have been shown to bind 3-dehydroretinol, a direct precursor to this compound, with high affinity (K'd < 5 x 10⁻⁸ M). nih.gov Furthermore, detailed binding studies have been conducted with 9-cis-retinal, which shares the cis-configuration at the C9 position. Both CRBPI and CRBPII bind 9-cis-retinal with high affinity, with dissociation constants (Kd) of 8 nM and 5 nM, respectively. nih.govcaymanchem.com These affinities, while slightly lower than for their all-trans counterparts, are significant and support a model where CRBPs chaperone 9-cis-retinoids for subsequent enzymatic reactions. researchgate.netnih.gov The ability of these proteins to bind both the 3-dehydro and 9-cis forms of retinoids strongly suggests they play a role in the intracellular management of this compound.

Cellular Retinaldehyde-Binding Protein (CRALBP)

Cellular retinaldehyde-binding protein (CRALBP) is a crucial chaperone in the visual cycle, primarily responsible for binding 11-cis-retinoids. unibe.chnih.gov However, it also demonstrates significant interaction with other isomers, including 9-cis-retinal. unibe.ch Research indicates that CRALBP binds 9-cis-retinal with a dissociation constant (Kd) of 53.3 nM. caymanchem.com

Structural studies of CRALBP in complex with 9-cis-retinal have revealed a distinct binding niche compared to that for 11-cis-retinal (B22103). unibe.ch A key feature of the 9-cis-retinal complex is a hydrogen-bonding network involving three ordered water molecules that connect the aldehyde oxygen of the retinoid to amino acid residues Tyr180 and Glu202 within the binding pocket. unibe.ch This is in contrast to the dehydrated binding pocket observed when 11-cis-retinal is bound. unibe.ch This specific interaction highlights the protein's capacity to accommodate different isomers. Interestingly, when bound to 9-cis-retinal, CRALBP exhibits a secondary thermal isomerase activity, converting it to 9,13-dicis-retinal, a process in which the water network and the residue Glu202 are proposed to play a catalytic role. unibe.ch

Mutational analyses have further elucidated the binding site, showing that substitutions of residues Gln-210 and Lys-221 can reduce the binding affinity for 9-cis-retinal, confirming their position within the retinoid-binding cavity. nih.gov

Interphotoreceptor Retinoid-Binding Protein (IRBP)

While primarily an extracellular protein, the Interphotoreceptor Retinoid-Binding Protein (IRBP) is essential for the transport of retinoids across the interphotoreceptor matrix (IPM) between the photoreceptors and the retinal pigment epithelium (RPE). nih.govebi.ac.uk It is the most abundant soluble protein in the IPM and is critical for the function of the visual cycle, particularly for cones. ebi.ac.uk IRBP binds various retinoid isomers to facilitate their transfer and prevent their degradation. nih.govnih.gov Given that some vertebrate species utilize 11-cis-3,4-dehydroretinal as a visual chromophore, the transport mechanisms for dehydroretinoids are well-established in the visual cycle. nih.gov IRBP is known to bind and promote the release of 11-cis-retinal from RPE cells and all-trans-retinol from photoreceptors. ebi.ac.uk Although specific binding affinities for this compound are not well-defined, studies on bovine IRBP have shown that it binds cis-retinols with a higher affinity (Kd between 0.02 and 0.05 µM) than all-trans-retinol (Kd between 0.10 and 0.15 µM), suggesting a preference for the bent conformation of cis-isomers. arvojournals.org This indicates a likely role for IRBP in the extracellular transport phase of this compound's lifecycle within the eye.

Research Findings on Chaperone Protein Interactions

Interacting ProteinLigandBinding Affinity (Kd)Research Notes
CRBPI 9-cis-Retinal8 nM nih.govcaymanchem.comHigh-affinity binding supports a role in chaperoning 9-cis-retinoids for enzymatic processing. researchgate.net
CRBPII 9-cis-Retinal5 nM nih.govcaymanchem.comBinds with slightly higher affinity than CRBPI. Also binds 3-dehydroretinol. nih.gov
CRALBP 9-cis-Retinal53.3 nM caymanchem.comBinding involves a unique network of water molecules in the binding pocket. unibe.ch Exhibits secondary isomerase activity on bound 9-cis-retinal. unibe.ch
IRBP (Bovine) cis-Retinols0.02 - 0.05 µM arvojournals.orgShows higher affinity for cis-isomers compared to all-trans-retinol, suggesting a role in transporting bent retinoids like this compound. arvojournals.org

Structural and Spectroscopic Characterization of 9 Cis 3 Dehydroretinal Opsin Complexes

Formation of Visual Pigment Analogs (e.g., 9-cis-3,4-Dehydrorhodopsin)

Visual pigment analogs can be formed in vitro by incubating a specific retinal isomer with opsin that has been isolated from photoreceptor membranes. Like the native 11-cis-retinal (B22103), 9-cis-retinal (B17824) and its derivatives, including 9-cis-3-dehydroretinal, can stably incorporate into the chromophore-binding pocket of opsin to form a photosensitive pigment. mdpi.comucl.ac.uk This process involves the formation of a covalent bond, a protonated Schiff base, between the aldehyde group of the retinal and the ε-amino group of a specific lysine (B10760008) residue in the opsin protein. nih.govannualreviews.org

Molecular Docking and Binding Pocket Interactions with Opsin

The specific orientation and interactions of the chromophore within the opsin's binding pocket are fundamental to the pigment's properties. Molecular modeling and spectroscopic studies reveal the intricate network of forces that govern the chromophore-protein relationship.

The fit of the 9-cis retinal isomer into the opsin binding pocket, which evolved to optimally accommodate the 11-cis isomer, has been described as an "induced misfit". mdpi.com This suboptimal fit results in significant steric strain on the chromophore. mdpi.com Structural analyses indicate this strain is distributed across several regions, including the β-ionone ring, the docking site for the C19 methyl group, and along the polyene chain, particularly at the 7=8 and 9=10 double bonds. mdpi.com

The introduction of the 3,4-didehydro modification in this compound further alters these steric interactions. The additional double bond increases the rigidity of the ring structure. mdpi.com Resonance Raman spectroscopy studies suggest that the strain in the 7=8 double bond region is more pronounced in the 9-cis 3,4-dehydro-chromophore compared to the standard 9-cis retinal chromophore, indicating an increase in the "misfit" within the binding pocket. mdpi.com Furthermore, studies on opsin mutants have highlighted a direct steric interaction between the C9 methyl group of the retinal and specific amino acid residues, such as glycine-121, in the binding pocket. pnas.org Any increase in the bulkiness at either the C9 position of the ligand or the residue at position 121 of the opsin can lead to significant steric hindrance. pnas.org

The chromophore is anchored within the opsin not only by the covalent Schiff base linkage but also by a complex network of non-covalent interactions. A critical feature is the stabilization of the positively charged protonated Schiff base by a negatively charged amino acid, the primary counterion (glutamate, Glu113, in bovine rhodopsin), in conjunction with a sophisticated hydrogen-bonded network that includes other nearby protein residues and bound water molecules. mdpi.comnih.gov This network is not merely structural; it acts as a molecular switch, suppressing the receptor's activity in the dark. nih.gov

The altered geometry of the 9-cis isomer leads to a different arrangement of this hydrogen-bonding network and its electrostatic interactions with the protonated Schiff base compared to the native 11-cis pigment. mdpi.commdpi.com This electrostatic perturbation is a key factor contributing to the differences in the spectral properties between rhodopsin and its 9-cis analog, isorhodopsin. mdpi.com Molecular modeling studies have identified specific non-bond interactions, such as pi-alkyl and carbon-hydrogen bonds, between the dehydroretinal chromophore and various amino acid residues (e.g., Y268, W265, A292) that constitute the binding pocket. researchgate.net

Photophysical Properties and Absorption Characteristics

The combination of steric and electrostatic interactions between the chromophore and the opsin protein precisely tunes the photophysical properties of the visual pigment, most notably its color, which is defined by the wavelength of maximum light absorption (λmax).

A well-established principle of spectral tuning is that extending the π-conjugated system of the chromophore results in a bathochromic, or red-shift, of the λmax, meaning the pigment absorbs light at longer wavelengths. nih.gov The 3,4-didehydro modification in this compound does exactly this by introducing an additional double bond into the β-ionone ring. nih.govoup.com

Replacing a retinal (A1) chromophore with its 3,4-didehydroretinal (A2) analog in a given opsin consistently causes a red-shift in the λmax and a broadening of the absorption band. nih.govoup.comuchicago.eduwustl.edu The magnitude of this shift can be substantial, ranging from 20-40 nm in rod pigments to as much as 70 nm in cone pigments. nih.gov For example, reconstituting the SWS2 opsin of the tiger salamander with 9-cis retinal (A1) results in a pigment with a λmax of 418 nm, while using this compound (A2) shifts the λmax to 422 nm. nih.gov This red-shift is a direct consequence of the extended electronic conjugation, which lowers the energy required for photoexcitation. nih.gov

Table 1: Effect of 3,4-Didehydro (A2) Modification on λmax (nm) of 9-cis Pigments

Opsin TypeChromophoreλmax (nm)Shift (nm)Source
Salamander SWS2 Cone9-cis retinal (A1)418\multirow{2}{*}{+4} nih.gov
Salamander SWS2 Cone9-cis 3,4-didehydroretinal (A2)422 nih.gov

Independent of the A1/A2 chromophore type, the specific isomeric configuration of the retinal polyene chain also has a profound effect on the spectrum. While both 9-cis and 11-cis retinal can form stable pigments, the resulting λmax values are distinct. The incorporation of a 9-cis chromophore into an opsin almost universally produces a pigment that is blue-shifted (hypsochromic shift) relative to its natural 11-cis counterpart. mdpi.comcore.ac.uk

The most classic example is the comparison of bovine rhodopsin (containing 11-cis-retinal) with its analog, isorhodopsin (containing 9-cis-retinal). Rhodopsin has a λmax of approximately 498 nm, whereas isorhodopsin's λmax is significantly blue-shifted to about 486 nm. mdpi.com This 12 nm shift is attributed to the less optimal "induced misfit" of the 9-cis isomer within the binding pocket, which alters the steric and electrostatic interactions that tune the absorption spectrum. mdpi.com Computational studies confirm that the 9-cis isomer has a higher vertical excitation energy compared to the 11-cis and all-trans isomers, consistent with its shorter-wavelength absorption maximum. mdpi.com

Table 2: Effect of 9-cis vs. 11-cis Configuration on λmax (nm) of A1 Pigments

Pigment NameOpsinChromophore Isomerλmax (nm)Shift from 11-cis (nm)Source
RhodopsinBovine Rod11-cis-retinal498\multirow{2}{*}{-12} mdpi.com
IsorhodopsinBovine Rod9-cis-retinal486 mdpi.com

Photoisomerization Dynamics and Quantum Yields

The photoisomerization of retinal isomers within the opsin binding pocket is the fundamental step of vision. nih.gov While the 11-cis-retinal isomer is the most common chromophore in vertebrate vision, other isomers, such as 9-cis-retinal and its derivatives, can also form functional visual pigments. nih.govnih.gov The complex formed between 9-cis-retinal and opsin is known as isorhodopsin. mdpi.com When the chromophore is this compound (also known as retinal A2), the resulting pigment is termed 3,4-dehydro-isorhodopsin. nih.govmdpi.com

The dynamics of photoisomerization in 3,4-dehydro-isorhodopsin show distinct characteristics compared to isorhodopsin. The introduction of an additional double bond in the ionone (B8125255) ring of the retinal molecule alters its electronic and vibrational properties. mdpi.comnih.gov This modification significantly impacts the quantum yield (Φ), which is a measure of the efficiency of the photoisomerization process. mdpi.com The quantum yield for 3,4-dehydro-isorhodopsin is notably lower than that of isorhodopsin. mdpi.com This reduction in efficiency is attributed to the altered chromophore structure, which likely introduces new, non-productive decay pathways for the excited state. mdpi.com

Furthermore, the photoisomerization quantum yield of 3,4-dehydro-isorhodopsin is temperature-dependent, decreasing significantly at low temperatures. mdpi.com For instance, at 80 K, the quantum yield drops to 0.05. mdpi.com This suggests the presence of a small activation barrier along the excited-state potential energy surface that hinders the isomerization process at reduced temperatures. mdpi.com In contrast, the native 11-cis-retinal in rhodopsin exhibits a very high quantum yield of approximately 0.65, which is largely independent of temperature, highlighting the evolutionary optimization of the native chromophore-protein interaction for maximum efficiency. nih.govresearchgate.net

Table 1: Comparative Photoisomerization Quantum Yields (Φ)

Pigment Chromophore Quantum Yield (Φ) Conditions Citation
Rhodopsin 11-cis-retinal ~0.65 - 0.67 Room Temperature researchgate.net
Isorhodopsin 9-cis-retinal 0.16 77 K (≤ 460 nm) mdpi.com
3,4-dehydro-isorhodopsin This compound 0.05 80 K mdpi.com

Conformational Changes upon Photon Absorption

Upon absorbing a photon, the this compound chromophore undergoes an ultrafast isomerization from the 9-cis configuration to the all-trans configuration. nih.govmdpi.com This cis-to-trans transformation is the primary photochemical event that initiates the cascade of conformational changes in the opsin protein, ultimately leading to a neural signal. mdpi.com The process for 9-cis isomers, however, is inherently less efficient than for the 11-cis isomer found in native rhodopsin. nih.gov

The conformation of the 9-cis chromophore within the opsin binding pocket has been described as an "induced misfit". mdpi.com Unlike the 11-cis isomer, which fits optimally, the 9-cis chromophore introduces strain in several areas, including the polyene chain and the β-ionone ring docking sites. mdpi.com Specifically, significant strain is located in the C7=C8 trans double bond. mdpi.com For isomerization of the C9=C10 cis bond to occur, specific vibrational modes are required. However, certain skeletal vibrations, such as the hydrogen-out-of-plane (HOOP) mode at the C7=C8 bond, are counterproductive to the desired C9=C10 isomerization. mdpi.com

In the case of this compound, the additional double bond in the ring (at the 3,4 position) further influences these dynamics. This structural change is known to increase the intensity of the C7=C8 HOOP vibration. mdpi.com This intensified counterproductive motion is believed to further impede the photoisomerization trajectory towards the all-trans photoproduct, contributing to the observed reduction in quantum yield for 3,4-dehydro-isorhodopsin. mdpi.com The isomerization from the 9-cis form proceeds through a distorted all-trans intermediate, which then triggers the subsequent structural rearrangements of the opsin protein. nih.govcdnsciencepub.com

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopic techniques, particularly femtosecond pump-probe spectroscopy, have been instrumental in elucidating the ultrafast dynamics of retinal photoisomerization. researchgate.net These studies reveal that the initial isomerization event in visual pigments is one of the fastest known reactions in biology, occurring on a femtosecond to picosecond timescale. mdpi.commdpi.com

For isorhodopsin (containing 9-cis-retinal), time-resolved studies show that the excited-state torsional dynamics are significantly slower than those observed for rhodopsin (containing 11-cis-retinal). researchgate.net While the isomerization in rhodopsin is essentially complete within 200 femtoseconds, the process in isorhodopsin is less straightforward and takes longer. mdpi.comresearchgate.net Spectroscopic features indicating the formation of the photoproduct in isorhodopsin develop over a timescale of approximately 400-500 femtoseconds. researchgate.net

For 3,4-dehydro-isorhodopsin, while specific time-resolved data is less common, the principles observed in related pigments provide strong inferences. The structural modifications from the 3,4-dehydro bond are expected to further slow the isomerization dynamics. The increased steric hindrance and altered vibrational properties likely lead to a more complex path on the excited-state surface, prolonging the time required to reach the conical intersection where the transition back to the ground state occurs. mdpi.commdpi.com The slower torsional velocity and less direct isomerization pathway observed for the 9-cis chromophore are thus exacerbated by the 3,4-dehydro modification, consistent with its lower quantum efficiency. mdpi.com

Functional Implications in Visual Physiology and Evolutionary Biology

Role in Light Sensitivity and Visual Acuity

The substitution of the more common 11-cis-retinal (B22103) (A1) or 11-cis-3,4-didehydroretinal (A2) with 9-cis isomers, including 9-cis-3-dehydroretinal, has a demonstrable impact on the light sensitivity of photoreceptors. While 9-cis-retinal (B17824) can form a stable photosensitive pigment, termed isorhodopsin, it generally results in lower photosensitivity compared to pigments formed with 11-cis-retinal. mdpi.com This is partly because the induced fit of 9-cis-retinal within the opsin binding pocket is considered suboptimal, leading to a higher energy content relative to rhodopsin. mdpi.com

Studies on rhodopsin analogs have shown that the absorbance maximum of isorhodopsin is blue-shifted compared to rhodopsin. mdpi.com For instance, bovine isorhodopsin has an absorbance maximum at 486 nm, compared to 498 nm for native rhodopsin. mdpi.com This shift in spectral sensitivity directly influences which wavelengths of light are most efficiently captured. The presence of the additional double bond in the 3,4-position of the β-ionone ring in 3-dehydroretinal derivatives, including this compound, typically induces a red-shift in the spectral sensitivity. wustl.edu However, the "cis" configuration at the 9th carbon counteracts this to some extent.

Contribution to Phototransduction Cascade Activation and Deactivation

The phototransduction cascade is a series of enzymatic reactions initiated by the photoisomerization of the retinal chromophore. The specific isomer of retinal influences both the activation and deactivation phases of this cascade, thereby affecting the temporal resolution of vision.

Activation of G-proteins (e.g., Transducin)

Upon absorption of a photon, the retinal chromophore isomerizes from a cis to an all-trans configuration, triggering a conformational change in the opsin protein. wustl.eduumich.edu This activated state, known as Metarhodopsin II (Meta II), is responsible for activating the G-protein transducin, which is the first amplification step in the visual cascade. umich.edusemanticscholar.orgresearchgate.net

While 9-cis-retinal can form a photosensitive pigment (isorhodopsin) that triggers the photoactivation cascade, it does so with much lower photosensitivity. mdpi.com The transition to the active Meta II state is less efficient compared to pigments containing 11-cis-retinal. mdpi.com The native ligand, 11-cis-retinal (or its A2 counterpart), acts as an inverse agonist, effectively keeping the opsin in an inactive state in the dark. nih.gov In contrast, the all-trans form is a potent agonist. nih.gov The activation of transducin by an opsin is a key measure of the opsin's conformational state. nih.gov Studies on pigments regenerated with 9-demethyl retinal, an analog lacking the 9-methyl group, have shown that this modification shifts the Meta I/Meta II equilibrium towards Meta I, resulting in slowed receptor activation. rupress.org This suggests that the region around the C9 position of the chromophore is critical for efficient G-protein activation.

Modulation of Response Termination Kinetics

The speed at which the photoreceptor response is terminated is crucial for temporal resolution in vision. This process involves the deactivation of activated rhodopsin (Meta II) and other components of the cascade. semanticscholar.org Research on salamander red cones has highlighted the importance of the 9-methyl group of retinal in ensuring the rapid decay of Meta II. nih.govresearchgate.net When the native chromophore was replaced with 11-cis 9-demethyl retinal, the decay of Meta II was four to five times slower. nih.govresearchgate.net

This slower Meta II decay leads to a significant slowing of the recovery from saturation after exposure to bright light. nih.govresearchgate.net A mathematical model of the phototransduction turn-off process confirmed that the slower recovery can be explained by the slower decay of the 9-demethyl visual pigment's Meta II state. nih.gov These findings underscore the role of steric interactions between the 9-methyl group of the chromophore and the opsin protein in facilitating rapid response termination. nih.govresearchgate.net While these studies did not use this compound directly, they emphasize the critical role of the chemical structure at the C9 position of the retinal molecule in modulating the kinetics of the visual response.

Comparative Vision Systems Across Species

The diversity of visual chromophores, including the A1 (retinal-based) and A2 (3,4-didehydroretinal-based) systems, reflects evolutionary adaptations to different photic environments. wustl.edu The presence of 9-cis isomers, including 9-cis-3,4-dehydroretinal, has been identified in various species, particularly those in aquatic habitats. nih.govwustl.edu

Adaptation to Aquatic and Variable Light Environments

Aquatic environments present unique challenges for vision due to the scattering and absorption of light by water and dissolved substances, which often results in a red-shifted light spectrum. wustl.edunih.gov Many aquatic vertebrates, including fish and amphibians, have adapted to these conditions by utilizing A2-based visual pigments, which are red-shifted compared to their A1 counterparts. wustl.edunih.govoup.com This shift allows for better matching of the photoreceptor's sensitivity to the available light. nih.gov

The enzyme CYP27C1 is responsible for converting the A1 chromophore to the A2 form, and its expression is often correlated with the spectral properties of the habitat. wustl.edunih.gov The ability to switch between A1 and A2 chromophores provides a mechanism for sensory plasticity, allowing organisms to adapt to changes in their light environment. nih.govwustl.edu While the primary focus has been on the 11-cis isomers, HPLC analysis of retinal extracts from species like the sea lamprey has identified various retinal isomers, including syn-9-cis-3,4-dehydroretinal oxime, confirming the presence of this specific chromophore in the visual system of some aquatic vertebrates. nih.govwustl.edu

The use of A2 chromophores, including this compound, is a key evolutionary strategy for optimizing vision in red-biased aquatic environments. wustl.eduoup.com However, this adaptation comes at a cost, as A2-based pigments generally exhibit decreased photosensitivity and increased thermal noise compared to A1 pigments. wustl.edu

Species-Specific Chromophore Utilization Patterns

The utilization of different retinal isomers is not uniform across all species. While most terrestrial vertebrates primarily use 11-cis-retinal, many freshwater fish and some amphibians use a mixture of retinal and 3-dehydroretinal. uniprot.org The ratio of A1 to A2 chromophores can vary depending on the species, developmental stage, and environmental conditions. wustl.edunih.gov

For example, the sea lamprey undergoes a switch from A1 to A2 chromophores as it transitions from a juvenile to an adult stage, coinciding with a change in habitat and a dramatic increase in the expression of CYP27C1. nih.gov In salamanders, the native visual pigment in cones can be a mixture of 11-cis-retinal (A1) and 11-cis-3,4-dehydroretinal (A2). nih.govrupress.org The presence of 9-cis-3,4-dehydroretinal has been specifically documented in the bullfrog retina. semanticscholar.org This species-specific pattern of chromophore utilization highlights the fine-tuning of visual systems to meet the demands of particular ecological niches. The ability to incorporate various isomers, including this compound, into their visual pigments provides these species with a versatile mechanism for adapting their visual sensitivity.

Evolutionary Significance of Chromophore Switching Mechanisms

The capacity of certain vertebrate species to employ different chromophores—primarily 11-cis-retinal (A1) and 11-cis-3,4-dehydroretinal (A2)—serves as a pivotal mechanism for the adaptive spectral tuning of visual pigments. wustl.eduwustl.edu This phenomenon, known as chromophore switching, enables organisms to adjust their visual sensitivity in reaction to shifts in the ambient light environment. wustl.edu The replacement of the A1 chromophore with the A2 chromophore, distinguished by an extra double bond in its β-ionone ring, invariably produces a bathochromic, or red-shift, in the visual pigment's wavelength of maximum absorption (λmax). nih.govroyalsocietypublishing.orgnih.gov This shift facilitates heightened sensitivity to longer wavelengths of light, a vital adaptation for numerous aquatic species. royalsocietypublishing.orgnih.gov

The enzyme that catalyzes the conversion of the A1-precursor, vitamin A1, to the A2-precursor, vitamin A2, is CYP27C1, a member of the cytochrome P450 family. wustl.eduoup.com The evolutionary genesis of this enzyme and the resulting capacity for chromophore switching can be traced back to the Cambrian period, underscoring its ancient and integral role in the sensory plasticity of vertebrates. wustl.edu A2-based pigments, referred to as porphyropsins, are frequently observed in freshwater fish, amphibians, and reptiles, often as an adaptation to the red-shifted light conditions characteristic of their habitats. royalsocietypublishing.orgnih.govredalyc.orgfrontiersin.org For example, many freshwater habitats are abundant in tannins and other organic substances that absorb shorter wavelengths of light, rendering enhanced red-sensitivity advantageous. oup.com

The degree of the spectral shift prompted by the A2 chromophore is not consistent across all visual pigments; it is contingent on the particular opsin protein to which it binds. ucl.ac.uk In general, the longer the initial λmax of the A1-based pigment (rhodopsin), the more pronounced the red-shift is upon its replacement with A2 to create its porphyropsin counterpart. ucl.ac.ukbiologists.com This dynamic highlights the co-evolution of opsin proteins and chromophore utilization to fine-tune visual perception.

The interplay between the opsin protein and the chromophore forms the fundamental basis of spectral tuning in vision. Although the primary structure of opsins has diverged throughout evolutionary history, giving rise to distinct classes of visual pigments (e.g., SWS1, SWS2, RH2, LWS, and RH1), the core mechanism of chromophore binding remains highly conserved. nih.govannualreviews.org The chromophore, whether it be this compound or its more prevalent isomer 11-cis-3-dehydroretinal, is covalently attached to a specific lysine (B10760008) residue located in the seventh transmembrane helix of the opsin protein through a protonated Schiff base linkage. royalsocietypublishing.orgroyalsocietypublishing.org

Conservation is apparent in essential structural elements of the opsin. For instance, the lysine residue for chromophore attachment (Lys296 in bovine rhodopsin) and the glutamate (B1630785) counterion (Glu113), which helps to stabilize the protonated Schiff base, are remarkably conserved across various opsin classes. royalsocietypublishing.orgfrontiersin.orgbiologists.com Nevertheless, it is the divergence of amino acid residues lining the chromophore-binding pocket that facilitates the vast spectrum of spectral sensitivities. redalyc.orgroyalsocietypublishing.org These amino acid substitutions modify the electrostatic environment surrounding the chromophore, consequently altering the energy needed for photoisomerization and shifting the λmax. royalsocietypublishing.orgcore.ac.uk

The interaction between opsin divergence and the type of chromophore is a crucial element of spectral tuning. The structure of an opsin determines not only the λmax with the A1 chromophore but also the degree of the red-shift when it binds with the A2 chromophore. ucl.ac.uk For example, research on deep-sea fish has indicated that specific amino acid substitutions, such as at site 122, can lead to substantial shifts in λmax, and these shifts are further influenced by the type of chromophore present. biologists.com Some species have evolved to express the same opsin in different photoreceptor cells but pair it with different chromophores (A1 or A2) to generate distinct spectral sensitivities from a single opsin gene. biologists.combiologists.com This illustrates a flexible mechanism for broadening the range of detectable light without the necessity of gene duplication.

Studies involving nine-spined sticklebacks have identified populations where rods and cones within the same retina make use of varying proportions of A1 and A2 chromophores. biologists.com In spite of having identical rod opsin amino acid sequences, the λmax of their rod pigments showed significant variation between populations due to different A1/A2 ratios. biologists.com This points to a mechanism of selective chromophore uptake or processing that operates independently of the opsin sequence, adding another layer of regulatory divergence. biologists.com

Table 1: Examples of Opsin Amino Acid Sites Involved in Spectral Tuning and their Interaction with the Chromophore

Site (Bovine Rhodopsin Numbering)Amino Acid ChangeEffect on Spectral Tuning (λmax)Interacting ComponentReference(s)
122Glu -> Gln~15-20 nm shortwave shiftβ-ionone ring of retinal biologists.com
180Alanine/SerinePart of the "five-sites" rule for red-green tuningChromophore environment oup.com
261Tyr -> PheShift in red/green sensitivityβ-ionone ring of retinal biologists.com
277Tyr -> PhePart of the "five-sites" rule for red-green tuningChromophore environment oup.com
285Thr -> AlaPart of the "five-sites" rule for red-green tuningChromophore environment oup.com
299Ala -> SerSpectral tuning site in rhodopsinChromophore binding pocket royalsocietypublishing.org

The array of visual pigments found in nature is a direct result of evolutionary pressures stemming from the light environment and the visual functions an animal needs to perform. annualreviews.orgutoronto.ca Natural selection works to enhance visual capabilities for particular ecological niches, affecting foraging, predator evasion, and communication, which includes mating signals. annualreviews.orgplos.org The main drivers of this diversification are opsin gene duplication and divergence, along with the varied use of A1 and A2 chromophores. wustl.eduutoronto.canih.gov

Aquatic environments, specifically, display a broad spectrum of photic conditions, which has spurred significant adaptation in the visual systems of fish. royalsocietypublishing.orgutoronto.ca For instance:

Freshwater Habitats: These are frequently defined by turbid, "red-shifted" water caused by suspended particles and dissolved organic matter. oup.com This has exerted strong selective pressure for the utilization of the A2 chromophore, which boosts sensitivity to the prevailing longer wavelengths. royalsocietypublishing.orgnih.govoup.com

Deep-Sea Environments: As depth increases, daylight becomes fainter and spectrally confined to blue wavelengths. biologists.com As a result, the majority of deep-sea fish have rhodopsins with λmax values adjusted to this blue light (470-490 nm). biologists.com However, some species that employ long-wavelength bioluminescence for communication or prey detection have developed red-shifted pigments, occasionally by pairing a specific opsin with an A2 chromophore to heighten sensitivity to their own light signals. wustl.edubiologists.com

Transitions in life history also apply considerable selective pressures. Many species experience changes in habitat or behavior over their lifespan, which is often paralleled by a modification in their visual system. A prime example is the lamprey, which transitions from an A1-based visual system during its larval stage in streams to a predominantly A2-based system as an adult migrating through different light environments. wustl.edu In a similar vein, some amphibians and fish show ontogenetic shifts in their use of chromophores. oup.com

The evolution of color vision is in itself a significant catalyst for pigment diversity. The existence of multiple, spectrally distinct cone photoreceptors, made possible through different opsins and at times chromophore mixtures, permits wavelength discrimination. royalsocietypublishing.orgoup.com In the cichlid fish of Lake Victoria, for example, divergent selection on the long-wavelength-sensitive (LWS) opsin has adapted various populations to the unique light environments at different water depths. plos.org This visual adaptation is directly correlated with a divergence in male breeding coloration and is thought to be a key factor in their rapid speciation. plos.org

Table 2: Chromophore Usage and Visual Adaptation in Different Environments

EnvironmentTypical Light SpectrumPrimary ChromophoreAdaptive SignificanceExample SpeciesReference(s)
Terrestrial (Diurnal)Broad spectrumA1 (retinal)General purpose vision in bright lightMost mammals, Birds redalyc.orgscielo.org.co
Freshwater Rivers/LakesRed-shifted, turbidA2 (3-dehydroretinal)Enhanced sensitivity to longer wavelengthsMany freshwater fish, Amphibians, Reptiles royalsocietypublishing.orgnih.govoup.com
Marine (Coastal/Surface)Broad, blue-green dominantA1 (retinal)Matched to the broad spectrum of surface watersMany marine fish redalyc.orgscielo.org.co
Deep-SeaNarrow-band blue, dimA1 (retinal)High sensitivity to ambient blue lightMost deep-sea fish biologists.com
Deep-Sea (with Bioluminescence)Blue ambient + Red/Far-red signalsA1/A2 mixtureSensitivity to both ambient light and species-specific signalsDragonfish (Malacosteus niger) wustl.edubiologists.com

Advanced Research Methodologies for 9 Cis 3 Dehydroretinal Studies

Spectroscopic Techniques for Opsin-Chromophore Complex Analysis

Spectroscopic techniques are indispensable for investigating the non-covalent interactions between 9-cis-3-dehydroretinal and opsin proteins. These methods provide insights into the electronic and structural properties of the chromophore when it is bound within the protein's binding pocket.

Microspectrophotometry (MSP) for in situ Spectral Measurements

Microspectrophotometry (MSP) is a powerful technique that allows for the measurement of absorption spectra from microscopic samples, such as single photoreceptor cells. This in situ approach is critical for studying visual pigments in their native environment, thereby avoiding potential artifacts that can arise from extraction and purification. By directing a beam of light through an individual photoreceptor cell, MSP can determine the wavelength of maximum absorption (λmax) of the visual pigment, which is a key characteristic influenced by the specific isomer of the retinal chromophore and its interaction with the opsin. While direct studies on this compound using MSP are not extensively documented, the principles of the technique are broadly applicable. For instance, MSP has been instrumental in characterizing the spectral properties of various visual pigments reconstituted with different retinal analogs. The λmax values obtained from such measurements provide crucial data for understanding how the opsin environment modulates the spectral tuning of the chromophore.

Table 1: Hypothetical λmax Values for Opsin-9-cis-3-Dehydroretinal Complexes Measured by MSP

Opsin TypeNative ChromophoreReconstituted ChromophoreHypothetical λmax (nm)
Rod Opsin11-cis-retinal (B22103)This compound~510
Red Cone Opsin11-cis-retinalThis compound~570
Blue Cone Opsin11-cis-retinalThis compound~430

Note: The λmax values presented are hypothetical and serve to illustrate the type of data generated by MSP experiments.

Resonance Raman Spectroscopy for Vibrational Mode Analysis

Resonance Raman (RR) spectroscopy is a specialized vibrational spectroscopy technique that provides detailed information about the molecular structure of a chromophore within its protein-binding pocket. By tuning the excitation laser wavelength to coincide with the electronic absorption band of the chromophore, the Raman signals of the chromophore's vibrational modes are selectively enhanced. This allows for the study of the chromophore's conformation and its interaction with the surrounding amino acid residues of the opsin.

In the context of this compound, RR spectroscopy can reveal specific vibrational bands that are sensitive to the conformation of the polyene chain and the state of the Schiff base linkage to the opsin. For example, the frequency of the C=N stretching mode of the Schiff base can indicate the strength of its interaction with the protein environment. Analysis of the fingerprint region (800-1800 cm⁻¹) of the Raman spectrum can provide detailed insights into the specific isomeric form and the planarity of the polyene chain. nih.gov

Table 2: Characteristic Resonance Raman Vibrational Modes for Retinal Isomers

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
C=N Stretch (Schiff Base)1620 - 1660Strength of Schiff base linkage and its environment
C=C Stretch (Ethylenic)1500 - 1600Polyene chain conformation
C-C Stretch1100 - 1300Single bond character and conformation
C-H Out-of-Plane Wag800 - 1000Isomeric configuration (cis/trans)

Circular Dichroism Spectroscopy for Conformation Assessment

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary and tertiary structure of proteins, as well as detecting conformational changes upon ligand binding. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is not chiral, its binding to the chiral opsin protein can induce a CD signal. This induced CD spectrum provides information about the conformation of the chromophore within the binding pocket and any conformational changes in the opsin that occur upon binding. Changes in the CD spectrum can indicate alterations in the protein's alpha-helical content or other structural elements, providing insights into the mechanism of opsin activation.

In Vitro and Cellular Systems for Metabolic and Functional Assays

To understand the metabolic fate and functional activity of this compound, researchers utilize a variety of in vitro and cellular systems. These assays allow for the controlled investigation of enzymatic processes and the cellular responses mediated by this retinoid.

Studies have utilized hepatic-derived cell lines, such as Hep G2 hepatoma cells, to investigate the metabolism of related retinoids like 9-cis-retinol (B22316). nih.gov These cells can accumulate and esterify 9-cis-retinol, and cell homogenates have been shown to convert all-trans-retinol to 9-cis-retinal (B17824). nih.gov Similar systems could be employed to study the enzymatic conversion of this compound to other metabolites. In vitro enzyme assays using purified enzymes or cell lysates can be used to identify and characterize the enzymes responsible for the metabolism of this compound.

Functional assays in cellular systems are crucial for determining the biological activity of this compound. For instance, its ability to activate retinoid receptors can be assessed using reporter gene assays in cultured cells. nih.gov In these assays, cells are transfected with a plasmid containing a retinoid-responsive element linked to a reporter gene (e.g., luciferase). The activation of the reporter gene in the presence of this compound would indicate its ability to function as a ligand for retinoid X receptors (RXRs) or retinoic acid receptors (RARs). altex.org

Table 3: Examples of In Vitro and Cellular Assays for this compound

Assay TypeSystemPurpose
Metabolic AssayLiver cell homogenatesTo identify metabolic products of this compound
Enzyme KineticsPurified dehydrogenase enzymesTo determine the kinetic parameters of enzymes that metabolize this compound
Reporter Gene AssayTransfected cell lines (e.g., HEK293)To assess the ability of this compound to activate nuclear receptors like RXR and RAR
Opsin ReconstitutionPurified opsin in detergent micellesTo study the formation and spectral properties of the pigment formed with this compound

Computational Approaches in Molecular Biophysics

Computational methods have become increasingly important in complementing experimental studies of biological systems. These approaches provide a molecular-level understanding of the structure, dynamics, and function of complex systems like opsin-chromophore complexes.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Quantum mechanical/molecular mechanical (QM/MM) simulations are a powerful computational approach for studying large biological systems, such as the interaction of this compound with opsin. nih.govkit.edu In this hybrid method, the electronically important region of the system, such as the chromophore and the immediate surrounding amino acid residues, is treated with quantum mechanics (QM), which provides a highly accurate description of electronic structure and chemical bonding. The remainder of the protein and its environment (e.g., solvent) are treated with molecular mechanics (MM), a more computationally efficient classical force field method. mdpi.com

QM/MM simulations can be used to:

Predict the absorption spectrum of the chromophore within the protein, helping to understand the mechanisms of spectral tuning.

Investigate the structural changes that occur in the chromophore and the protein upon photoisomerization.

Elucidate the reaction pathways and energy barriers for the isomerization process.

Analyze the specific non-covalent interactions between the chromophore and the protein that stabilize the ground state and influence the excited state dynamics.

By providing a detailed atomistic view of the opsin-chromophore complex, QM/MM simulations offer invaluable insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior of biological macromolecules at an atomic level. While direct MD simulation studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on the closely related 9-cis-retinal and other retinal isomers interacting with opsin proteins. These simulations provide critical insights into the conformational changes, binding affinities, and interaction pathways of retinoids within their protein binding pockets.

Key insights that can be derived from MD simulations of retinoid-protein complexes include:

Binding Stability: Root Mean Square Deviation (RMSD) analysis of the ligand and protein backbone over the simulation time indicates the stability of the complex. A stable complex will show fluctuations around an average value, while an unstable complex will exhibit large deviations.

Key Amino Acid Interactions: Simulations can identify and quantify the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues of the protein. This is crucial for understanding the molecular basis of binding and for predicting the effects of mutations.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can track these changes, providing insights into the mechanism of protein activation or inhibition.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

Table 1: Representative Parameters in MD Simulations of Retinoid-Protein Complexes

ParameterDescriptionTypical Values/Software
Force Field A set of parameters to calculate the potential energy of a system of atoms.CHARMM, AMBER, GROMOS
Water Model Explicit representation of solvent molecules.TIP3P, SPC/E
Simulation Time The duration of the simulation.Nanoseconds (ns) to microseconds (µs)
Ensemble Statistical mechanics ensemble used (e.g., NVT, NPT).NPT (constant number of particles, pressure, and temperature)
Temperature The temperature at which the simulation is run.~300 K (physiological temperature)
Pressure The pressure at which the simulation is run.1 atm

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of isomers of retinoids, including this compound. The structural similarity among retinal isomers necessitates high-resolution chromatographic methods to achieve baseline separation. Both normal-phase and reversed-phase HPLC are employed, with the choice depending on the specific isomers of interest and the sample matrix.

In the context of this compound, HPLC methods would be developed to separate it from other geometric isomers (e.g., all-trans, 11-cis, 13-cis) of both retinal and 3-dehydroretinal. The separation is typically achieved based on the differential partitioning of the isomers between the stationary phase and the mobile phase.

Normal-Phase HPLC:

Normal-phase HPLC, often utilizing silica-based columns, is particularly effective for separating non-polar to moderately polar isomers. The mobile phase is typically a non-polar solvent (e.g., hexane (B92381) or heptane) with a small amount of a more polar solvent (e.g., isopropanol, dioxane, or ethyl acetate) to modulate retention. The elution order in normal-phase HPLC is generally from the least polar to the most polar compound.

Reversed-Phase HPLC:

Reversed-phase HPLC is also widely used for retinoid analysis, especially for more complex biological samples. It employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water with organic solvents like methanol, acetonitrile, or isopropanol, often with additives like acids or buffers to improve peak shape and resolution. In reversed-phase HPLC, the most polar compounds elute first.

Detection and Quantification:

Due to their conjugated polyene chain, retinoids, including this compound, exhibit strong UV-Visible absorbance. A UV-Vis detector is, therefore, the most common type of detector used for their quantification. The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For this compound, the λmax would be slightly shifted compared to 9-cis-retinal due to the extended conjugation in the ionone (B8125255) ring.

Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve constructed from standards of known concentrations. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method.

Table 2: Example HPLC Parameters for Retinal Isomer Separation

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica, DiolC18, C8
Mobile Phase Hexane/Isopropanol, Heptane/DioxaneMethanol/Water, Acetonitrile/Water
Flow Rate 1.0 - 2.0 mL/min0.5 - 1.5 mL/min
Detection UV-Vis (e.g., 360-380 nm)UV-Vis (e.g., 360-380 nm)
Typical Elution Order all-trans > 9-cis > 11-cis > 13-cis13-cis > 11-cis > 9-cis > all-trans

Q & A

Q. How to validate 9-cis-3-Dehydroretinal’s role in signaling pathways (e.g., RAR/RXR activation)?

  • Methodological Answer : Employ luciferase reporter assays with RXR-responsive promoters (e.g., DR1 elements). Co-treat with receptor antagonists (e.g., HX531 for RXR) to confirm specificity. Pair with siRNA knockdown of target receptors to establish dependency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.